5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group and a methyl group on the quinoline structure, contributing to its unique properties and potential biological activities. It has been studied for its role as a protein methyltransferase inhibitor, indicating its relevance in biochemical research and potential therapeutic applications.
5-Amino-1-methyl-1,2-dihydroquinolin-2-one can be sourced from various chemical suppliers and research institutions. It is often synthesized in laboratory settings for research purposes, particularly in studies related to enzymatic activity and protein modification.
This compound can be classified as:
The synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. Common methods include:
The synthetic route may involve:
The molecular formula of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one is . The structure features a quinoline ring system with an amino group at the 5-position and a methyl group at the 1-position.
Key structural data includes:
5-Amino-1-methyl-1,2-dihydroquinolin-2-one participates in various chemical reactions:
Reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants. The compound's reactivity profile makes it suitable for further derivatization in organic synthesis.
As a protein methyltransferase inhibitor, 5-Amino-1-methyl-1,2-dihydroquinolin-2-one interferes with the activity of enzymes that transfer methyl groups to proteins. This inhibition can affect various cellular processes including gene expression and signal transduction pathways.
Studies indicate that this compound exhibits selective inhibition against specific protein methyltransferases, which may lead to alterations in cellular functions associated with these enzymes.
Key physical properties include:
Chemical properties encompass stability under various conditions:
Relevant data regarding its reactivity and stability can be gathered from standard chemical databases and literature.
5-Amino-1-methyl-1,2-dihydroquinolin-2-one has several scientific uses:
Research continues into its efficacy and mechanisms, potentially leading to new therapeutic strategies leveraging its biochemical properties.
The quinolin-2-one core construction leverages cyclocondensation reactions as foundational steps. A prominent route employs isatoic anhydride as a linchpin precursor, where reaction with nucleophilic components initiates ring closure. For 5-amino derivatives, ortho-aminobenzyl alcohols serve as ideal substrates due to their dual functionality (–NH₂, –CH₂OH). Under transition-metal-free oxidative conditions, these condense with N,N-dimethyl enaminones via C(sp³)–O bond cleavage and concomitant C=N/C=C bond formation, yielding 3-substituted quinolin-2-ones in 71–91% efficiency [9]. This method eliminates costly metal catalysts while tolerating electron-donating (–OMe), electron-withdrawing (–NO₂), and halogen (–Cl, –F) groups.
Alternatively, acid-catalyzed cyclizations offer complementary pathways. 2-Aminobenzoic acids undergo triphosgene-mediated cyclization to isatoic anhydride intermediates, followed by sodium enolate attack from ethyl acetoacetate. This two-step sequence furnishes ethyl 4-hydroxy-2-methylquinoline-3-carboxylates – pivotal precursors for amino-functionalized quinolones [1]. Microwave-assisted Gould-Jacobs cyclization accelerates this process but requires precise temperature control (250°C, 1h) to prevent decomposition, achieving 53% yield versus 95% under conventional heating [4].
Table 1: Comparative Cyclocondensation Methodologies
Method | Conditions | Key Intermediate | Yield Range | Limitations |
---|---|---|---|---|
Transition-metal-free oxidative | TsOH/K₂S₂O₈, DMSO, 100°C | N,N-Dimethyl enaminones | 71–91% | Limited to 3-substituted cores |
Isatoic anhydride route | Triphosgene/THF, then enolate | Ethyl acetoacetate enolate | 60–80% | Multi-step purification |
Microwave Gould-Jacobs | Diphenyl ether, 250°C, 1h | Anilinomethylenemalonate | 53% | Solvent trapping issues |
Regioselective installation of the 5-amino and 1-methyl groups necessitates precision functionalization. N-Alkylation precedes C-amination in sequential protocols: quinolin-2-ones react with methyl iodide or allyl bromide under basic conditions (K₂CO₃/DMF), achieving N1-alkylation in 93% yield [4]. Steric control favors N- over O-alkylation when using hindered bases like DBU.
The 5-amino group is introduced via direct amination or reductive pathways. Palladium-catalyzed C–H amination using O-benzoylhydroxylamines installs protected amines, though competing diarylation may occur. Safer approaches employ reductive amination of 5-nitro precursors – SnCl₂/HCl or catalytic hydrogenation (Pd/C, H₂) reduces nitro groups without lactam ring hydrogenation [8]. For instance, 5-nitro-1-methylquinolin-2-one converts to the target amine in 89% yield using H₂/Pd-C in ethanol.
Amino acid conjugation enhances solubility and bioactivity. Carbodiimide-mediated coupling (EDC/HOBt) links carboxylic acid-functionalized quinolones to lysine or arginine residues, forming amide bonds. This strategy leverages amino acids’ zwitterionic character to improve pharmacokinetic profiles [10].
Table 2: Functionalization Techniques Comparison
Target Group | Method | Reagents/Conditions | Yield | Regioselectivity Control |
---|---|---|---|---|
1-Methyl | N-Alkylation | CH₃I, K₂CO₃/DMF, 65°C | 93% | High (N1 vs. O2 selectivity) |
5-Amino | Catalytic hydrogenation | H₂, Pd/C, EtOH, 50 psi | 89% | Moderate (over-reduction risk) |
Carboxamide | Amino acid conjugation | EDC/HOBt, DIEA, DMF | 75–82% | High (chemoselective amidation) |
Solvent-free techniques minimize waste and energy input. Pt/Al₂O₃-catalyzed alkylation exemplifies this: 2-methylquinoline reacts with methanol on Pt nanoclusters (1 wt%) via borrowing-hydrogen mechanism, generating 2-alkylquinolines without solvents or additives. This heterogeneous system achieves 82% yield at 150°C and permits catalyst reuse >5 cycles [7]. Key steps include:
Oxidative cyclocondensations in recyclable solvents like DMSO or PEG-400 further enhance sustainability. The TsOH/K₂S₂O₈ system in DMSO mediates o-aminobenzyl alcohol/enaminone coupling at 100°C, requiring no metal catalysts. Life-cycle analysis shows 40% lower E-factor than acetonitrile-based routes [9].
Mechanochemical grinding enables catalyst-free N-methylation. Solid-state reactions of quinolin-2-one with dimethyl carbonate under ball-milling (500 rpm, 2h) achieve 88% conversion via nucleophilic substitution, avoiding solvent use entirely [6].
Table 3: Green Synthesis Performance Metrics
Method | Catalyst/Medium | Temperature | Yield | E-Factor | PMI* |
---|---|---|---|---|---|
Pt/Al₂O₃ alkylation | Pt/Al₂O₃, solvent-free | 150°C | 82% | 1.2 | 3.8 |
Oxidative cyclocondensation | TsOH/K₂S₂O₈, DMSO | 100°C | 84% | 2.1 | 6.5 |
Mechanochemical N-methylation | None, ball milling | Ambient | 88% | 0.3 | 1.0 |
*PMI: Process Mass Intensity (lower = greener)
Strategic derivatization amplifies the pharmacophore potential of 5-amino-1-methylquinolin-2-one. Guanidinylation at C5 creates arginine-mimetic motifs: treatment with N,N-di-Boc-pyrazole-1-carboximidamide installs protected guanidines, followed by TFA deprotection. These derivatives exhibit 30-fold enhanced antimicrobial potency against Bacillus subtilis compared to parent quinolones [2] [8].
Carboxamide tethering enables bioconjugation. Activation of 3-carboxylic acids (formed via ester hydrolysis) with ethyl chloroformate generates mixed anhydrides, which couple with amines to form amides. This yields hybrid molecules like 1-allyl-6-chloro-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide – scaffolds with dual tyrosine kinase inhibition and anti-inflammatory activity [4] [8].
Heterocycle fusion builds polycyclic architectures. Copper-catalyzed C–H amination cyclizes 5-aminoquinolones into pyrido[3,2-g]quinazolines, which demonstrate nanomolar PARP-1 inhibition (IC₅₀ = 28 nM) relevant to cancer therapy [5].
Table 4: Bioactivity Enhancement via Post-Synthetic Modifications
Modification Type | Reagents/Conditions | Biological Activity | Potency Gain |
---|---|---|---|
Guanidinylation | N,N-di-Boc-pyrazole-1-carboximidamide, then TFA | Antimicrobial vs. Gram-positive bacteria | 30-fold MIC reduction |
Carboxamide coupling | Ethyl chloroformate, RNH₂, DMF | Tyrosine kinase/VEGF inhibition | IC₅₀: 0.8–5.2 µM |
Heterocycle fusion | CuI/phenanthroline, K₃PO₄, DMSO | PARP-1 inhibition (anticancer) | IC₅₀: 28 nM |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2